Boc-eda-ET hcl

Descripción general

Descripción

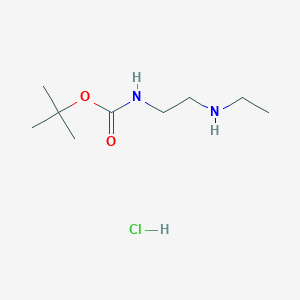

tert-Butyl 2-(ethylamino)ethylcarbamate hydrochloride: is a chemical compound commonly used in organic synthesis. It is often referred to as Boc-eda-ET hydrochloride. This compound is notable for its role as a protecting group in peptide synthesis and other organic reactions, where it helps to protect amino groups from unwanted reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(ethylamino)ethylcarbamate hydrochloride typically involves the reaction of ethylenediamine with di-tert-butyl dicarbonate under basic conditions. The reaction proceeds as follows:

- Ethylenediamine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate.

- The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

- The product is then purified by recrystallization or column chromatography to obtain tert-butyl 2-(ethylamino)ethylcarbamate.

Industrial Production Methods: In industrial settings, the production of tert-butyl 2-(ethylamino)ethylcarbamate hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 2-(ethylamino)ethylcarbamate hydrochloride undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.

Substitution: Various electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

Deprotection: Removal of the Boc group yields the free amine, ethylenediamine.

Substitution: Depending on the electrophile used, various substituted ethylenediamine derivatives can be formed.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Peptide Synthesis

- Boc-eda-ET HCl is extensively used as a protecting group for amino acids in peptide synthesis. Its ability to shield amine functionalities allows for selective reactions, minimizing side reactions that could compromise the integrity of the synthesized peptides. This property is crucial in the production of therapeutic peptides where purity and specificity are paramount .

- Drug Development

- Material Science

- Bioconjugation

- Agrochemical Formulations

Case Studies

- Selective Reactions in Organic Synthesis

- Molecular Electronics Applications

-

Desalination Membrane Chemistry

- Innovative research explored using Boc-protected ethylenediamine (EDA) to enhance polyamide membranes' performance for desalination processes. The study showed that incorporating Boc-protected EDA allowed precise control over membrane surface properties, significantly improving desalination efficiency through subsequent deprotection processes .

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(ethylamino)ethylcarbamate hydrochloride primarily involves its role as a protecting group. The Boc group protects the amino group by forming a stable carbamate linkage, which can be selectively removed under acidic conditions. This allows for the selective modification of other functional groups in the molecule without affecting the protected amino group.

Comparación Con Compuestos Similares

tert-Butyl carbamate: Another commonly used protecting group for amino acids.

Benzyl carbamate: Used as a protecting group in organic synthesis.

Methyl carbamate: A simpler carbamate protecting group.

Uniqueness: tert-Butyl 2-(ethylamino)ethylcarbamate hydrochloride is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.

Actividad Biológica

Boc-eda-ET hydrochloride (N-Boc,N-ethyl-1,2-ethylenediamine hydrochloride) is a chemical compound with significant implications in organic synthesis and potential biological applications. This article delves into its biological activity, synthesis, and potential uses, supported by case studies and research findings.

Chemical Structure and Properties

Boc-eda-ET HCl has the following characteristics:

- CAS Number : 1001020-32-1

- Molecular Weight : 224.73 g/mol

- IUPAC Name : 2-((tert-butoxycarbonyl)(ethyl)amino)ethan-1-aminium chloride

The compound features a tert-butoxycarbonyl (Boc) protecting group that stabilizes the amine functionality during chemical reactions, making it a valuable tool in organic synthesis.

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit notable biological properties. The protective Boc group allows for selective modifications that can enhance the biological activity of synthesized compounds. Here are some key aspects of its biological activity:

- Role in Drug Development : The ability to protect amines enables the synthesis of complex molecules that can be biologically active. This is crucial in drug development where selective reactions are necessary to avoid undesired side products.

- Molecular Electronics : Research indicates that this compound can form well-defined assemblies due to its donor-acceptor architecture, making it a candidate for molecular electronics applications such as transistors and rectifiers.

- Synthetic Pathways : The compound's unique structure allows for specific steric and electronic properties that enhance selectivity and yield in synthetic applications, particularly when targeting complex molecular architectures.

Synthesis Methods

The synthesis of this compound typically involves several steps to ensure high yields and purity. The deprotection of the Boc group is achieved through protonation followed by the loss of the tert-butyl cation, leading to the formation of carbamic acid which subsequently decarboxylates to yield the free amine.

Study 1: Selective Reactions in Organic Synthesis

A study demonstrated that Boc-protected amines could undergo selective reactions under mild conditions. This was essential for synthesizing biologically active molecules without interference from other functional groups.

Study 2: Molecular Electronics Applications

Research highlighted the potential of this compound in developing molecular-scale electronic devices. Its controllable conductivity properties were explored for designing functional electronic components at the molecular level, indicating its versatility beyond traditional organic synthesis.

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Biological Activity | Applications |

|---|---|---|---|

| Boc-protected amines | Various | Enhanced selectivity | Drug development, organic synthesis |

| N-Boc ethylenediamine | 57260-73-8 | Intermediate for peptides | Pharmaceutical synthesis |

| Ethylamine | 75-04-7 | Basic amine reactivity | Chemical manufacturing |

Propiedades

IUPAC Name |

tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-5-10-6-7-11-8(12)13-9(2,3)4;/h10H,5-7H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZIICLGNPRBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.